molecular formula C14H9ClFIN2O B3847667 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide

Cat. No.: B3847667
M. Wt: 402.59 g/mol
InChI Key: VEZKVQVRISPWPK-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and iodo substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide typically involves the condensation of 2-iodobenzamide with an appropriate aldehyde or ketone derivative of 2-chloro-6-fluorobenzene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine, fluorine, and iodine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
  • 1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine

Uniqueness

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and iodine atoms in the same molecule provides distinct electronic and steric properties that can be leveraged in various applications .

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFIN2O/c15-11-5-3-6-12(16)10(11)8-18-19-14(20)9-4-1-2-7-13(9)17/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZKVQVRISPWPK-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.